Methyl (4-chloropyridin-2-yl)carbamate
Overview
Description
“Methyl (4-chloropyridin-2-yl)carbamate” is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . The IUPAC name for this compound is methyl 4-chloro-2-pyridinylcarbamate .
Molecular Structure Analysis
The InChI code for “Methyl (4-chloropyridin-2-yl)carbamate” is 1S/C7H7ClN2O2/c1-12-7(11)10-6-4-5(8)2-3-9-6/h2-4H,1H3,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl (4-chloropyridin-2-yl)carbamate” has a predicted boiling point of 233.2±25.0 °C and a predicted density of 1.391±0.06 g/cm3 . The compound should be stored at 2-8°C . Its pKa is predicted to be 11.89±0.70 .Scientific Research Applications
Anti-Fibrosis Activity of Pyrimidine Derivatives
Specific Scientific Field
Medicinal Chemistry
Application Summary
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of Piperidin-4-yl-carbamates
Specific Scientific Field
Organic Chemistry
Application Summary
Piperidin-4-yl-carbamates are synthesized in a scalable process . While not exactly “Methyl (4-chloropyridin-2-yl)carbamate”, these compounds do contain a carbamate moiety, which is also present in “Methyl (4-chloropyridin-2-yl)carbamate”.
Experimental Procedures
The synthesis of Piperidin-4-yl-carbamates involves several steps, including the preparation of amino 4-nitrobenzoate in 1-methyl-2-pyrrolidinone (NMP), followed by oxidation .
Results or Outcomes
The synthesis process is scalable, indicating its potential for large-scale production .
Role of Carbamates in Medicinal Chemistry
Application Summary
Carbamate-bearing molecules play an important role in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Experimental Procedures
Carbamates are designed and synthesized to make drug−target interactions through their carbamate moiety .
Results or Outcomes
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They also serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Safety And Hazards
“Methyl (4-chloropyridin-2-yl)carbamate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
methyl N-(4-chloropyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)10-6-4-5(8)2-3-9-6/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFCECVTCHENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649570 | |
Record name | Methyl (4-chloropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-chloropyridin-2-yl)carbamate | |
CAS RN |
889676-38-4 | |
Record name | Carbamic acid, (4-chloro-2-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889676-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4-chloropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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